Methyl 2-bromomethyl-5-tert-butyl-benzoate: A Comprehensive Technical Guide for Synthetic Applications
Methyl 2-bromomethyl-5-tert-butyl-benzoate: A Comprehensive Technical Guide for Synthetic Applications
Abstract
Methyl 2-bromomethyl-5-tert-butyl-benzoate is a key aromatic building block in organic synthesis, valued for its strategically positioned reactive bromomethyl group and the bulky tert-butyl substituent. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in medicinal chemistry and materials science. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to effectively utilize this versatile reagent.
Introduction: Strategic Value in Synthesis
In the landscape of organic synthesis, the design of complex molecules hinges on the availability of well-defined and reactive starting materials. Methyl 2-bromomethyl-5-tert-butyl-benzoate emerges as a valuable intermediate due to its trifunctional nature: an ester for potential hydrolysis or amidation, a reactive benzylic bromide for nucleophilic substitution, and a sterically demanding tert-butyl group that can direct substitution patterns and modulate the solubility and conformational properties of target molecules.
This document serves as a technical primer, consolidating critical data and methodologies to facilitate the effective and safe use of this compound in a laboratory setting. We will explore its fundamental properties, provide a detailed and robust synthesis protocol, and discuss its reactivity profile with an emphasis on applications relevant to contemporary drug discovery.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's properties is the bedrock of successful and reproducible experimentation. This section outlines the key identifiers and physical characteristics of Methyl 2-bromomethyl-5-tert-butyl-benzoate.
Chemical Structure
The molecule features a benzene ring substituted with a methyl ester, a bromomethyl group, and a tert-butyl group. The ortho-relationship between the bromomethyl and ester groups, combined with the para-positioning of the bulky tert-butyl moiety, defines its specific reactivity and steric profile.
Properties Summary
The following table consolidates the key physicochemical properties of the title compound. These values are essential for planning reactions, purification procedures, and for safe handling and storage.
| Property | Value | Reference |
| IUPAC Name | Methyl 2-(bromomethyl)-5-(tert-butyl)benzoate | N/A |
| CAS Number | 885680-96-6 | [1] |
| Molecular Formula | C₁₃H₁₇BrO₂ | [1] |
| Molecular Weight | 285.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to store under an inert atmosphere at 2-8°C. | [3][4] |
Synthesis and Purification Protocol
The most reliable and common method for preparing Methyl 2-bromomethyl-5-tert-butyl-benzoate is via the radical bromination of its precursor, Methyl 5-tert-butyl-2-methylbenzoate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality in Experimental Design
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Choice of Brominating Agent: NBS is selected over elemental bromine for its ability to provide a low, constant concentration of Br₂, which favors the desired benzylic substitution over electrophilic aromatic addition. This selectivity is crucial for preventing bromination of the activated aromatic ring.
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Radical Initiator: AIBN is often preferred due to its predictable decomposition rate and the fact that it does not produce acidic byproducts, which could complicate the reaction or workup. The reaction is initiated by light or heat to decompose the AIBN into radicals.
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Solvent Selection: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively solubilize the starting material.
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Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. A key indicator of completion is the consumption of the starting material and the formation of a new, less polar spot (the product). Succinimide, a byproduct, is a solid and will precipitate out of the solution.
Step-by-Step Synthesis Protocol
Materials:
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Methyl 5-tert-butyl-2-methylbenzoate (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
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Azobisisobutyronitrile (AIBN) (0.05 eq)
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Carbon Tetrachloride (CCl₄), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
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Ethyl Acetate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-tert-butyl-2-methylbenzoate (1.0 eq) and CCl₄.
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Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq) to the solution.
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Reaction Execution: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be irradiated with a UV lamp to facilitate initiation. Stir vigorously for 2-4 hours.
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Monitoring: Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The formation of a new, lower Rf spot indicates product formation.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
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Filter the mixture through a pad of Celite to remove the succinimide, washing the filter cake with a small amount of CCl₄ or DCM.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acidic species) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product as a white to off-white solid.[5]
Synthesis Workflow Diagram
Chemical Reactivity and Synthetic Applications
The primary utility of Methyl 2-bromomethyl-5-tert-butyl-benzoate lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles.
General Reactivity Profile
The benzylic position is activated towards substitution because the transition state of the SN2 reaction is stabilized by the adjacent aromatic ring. Common nucleophiles that react efficiently include:
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O-Nucleophiles: Alcohols and phenols (to form ethers), and carboxylates (to form esters).
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N-Nucleophiles: Amines (primary and secondary), azides, and heterocycles like imidazole and pyrazole.
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S-Nucleophiles: Thiols and thiophenols (to form thioethers).
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C-Nucleophiles: Cyanide and enolates.
This versatility makes it an ideal scaffold for introducing the 5-tert-butyl-2-(methoxycarbonyl)benzyl moiety into target molecules.
Application in Medicinal Chemistry
This building block is particularly useful in the construction of complex molecules in drug discovery programs. For instance, it can be used to link a pharmacophore to a solubilizing group or to another part of a molecule to create bivalent ligands. The tert-butyl group can provide steric bulk, which may influence binding selectivity or improve metabolic stability. The ester group serves as a handle for further modification, such as conversion to an amide or a carboxylic acid to modulate polarity and pharmacokinetic properties.
Reactivity Pathway Diagram
Safety and Handling
Methyl 2-bromomethyl-5-tert-butyl-benzoate is a reactive chemical and should be handled with appropriate safety precautions.
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Hazards: As a benzylic bromide, it is a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory tract. It is a potent alkylating agent and should be treated as potentially harmful.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene).
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Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 2-bromomethyl-5-tert-butyl-benzoate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via radical bromination and the predictable, high-yield reactivity of its benzylic bromide group make it an indispensable tool for researchers and professionals in drug discovery, medicinal chemistry, and materials science. The strategic placement of its functional groups allows for the rational design and construction of complex molecular architectures with tailored properties.
References
-
PubChem. Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]
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